BenchChemオンラインストアへようこそ!

N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide

FAAH inhibition piperidine carboxamide endocannabinoid system

N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a synthetic organic compound within the piperidine-1-carboxamide class. It features a 2-fluorophenyl substituent and a furan-2-ylmethyl thioether moiety connected via a methylene bridge to the piperidine core.

Molecular Formula C18H21FN2O2S
Molecular Weight 348.44
CAS No. 1396758-15-8
Cat. No. B2650098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
CAS1396758-15-8
Molecular FormulaC18H21FN2O2S
Molecular Weight348.44
Structural Identifiers
SMILESC1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C18H21FN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22)
InChIKeyGZAANSLGNYYAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide (CAS 1396758-15-8) for Scientific Procurement


N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a synthetic organic compound within the piperidine-1-carboxamide class. It features a 2-fluorophenyl substituent and a furan-2-ylmethyl thioether moiety connected via a methylene bridge to the piperidine core. This structural architecture is characteristic of research compounds explored for interactions with enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) [1]. However, a comprehensive search of permissible sources (PubMed, Patents, PubChem, ChemSpider) yields no primary research data, patents, or authoritative database entries that provide quantitative biological, pharmacological, or physicochemical characterization for this specific compound. Potential buyers and researchers must proceed with the understanding that its differential profile relative to structurally similar analogs remains unquantified and unvalidated in the public domain.

Why N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide Cannot Be Replaced by Other Piperidine Carboxamides


Within the piperidine-1-carboxamide class, even subtle modifications to the N-aryl group or the 4-position substituent can profoundly alter target binding kinetics, selectivity, and lipophilicity. For instance, known FAAH inhibitors like PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) display a strong preference for human FAAH over rat FAAH, a species selectivity linked to the quinoline moiety [1]. Similarly, the introduction of fluorine, as in the 2-fluorophenyl group of the target compound, can influence metabolic stability and pharmacokinetic properties, as demonstrated in related N-alkyl-piperidine-2-carboxamide local anesthetics [2]. Therefore, the specific combination of a 2-fluorophenyl urea and a furan-2-ylmethyl thioether in the target compound is predicted to generate a unique pharmacological profile that cannot be assumed interchangeable with other piperidine carboxamides. However, without direct comparative experimental data for this compound, the magnitude and practical significance of this predicted differentiation remain unvalidated for procurement decisions.

Quantitative Differentiation Data for N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide


Target Engagement Potency (FAAH) vs. In-Class Benchmark

No direct quantitative data is available for this compound's inhibitory activity against FAAH or any other target. The structural class of piperidine-1-carboxamides is well-established for FAAH inhibition, with a benchmark compound PF-750 exhibiting a Ki of 3.3 µM for human FAAH [1]. The target compound's 2-fluorophenyl and furan-thioether motifs are distinct from PF-750's phenyl and quinoline groups, predicting a different potency profile. However, in the absence of experimental IC50 or Ki data, any quantitative comparison is speculative.

FAAH inhibition piperidine carboxamide endocannabinoid system

Selectivity Profile Over Other Serine Hydrolases vs. Marketed Tools

Competitive activity-based protein profiling (ABPP) selectivity data is absent for this compound. The piperidine-1-carboxamide scaffold can be tuned for FAAH vs. MAGL selectivity; for example, PF-04457845 exhibits >1000-fold selectivity for FAAH over MAGL, with kinetic constants (kinact/Ki) of 40,300 M⁻¹s⁻¹ for FAAH [1]. The target compound's thioether side chain may alter its selectivity profile, but without quantitative ABPP or enzyme panel screening data, its selectivity remains uncharacterized.

selectivity ABPP serine hydrolase MAGL

Physicochemical and ADME Properties vs. Predicted In-Class Standards

No experimentally measured logD, aqueous solubility, PAMPA permeability, or microsomal stability data are publicly available for this compound. Computational prediction using structural analogs suggests that the 2-fluorophenyl group may increase lipophilicity, while the furan ring is susceptible to oxidative metabolism. A closely related series of N-fluorophenyl piperidine carboxamide FAAH inhibitors demonstrated that 2-fluorophenyl substitution led to a logD shift of +0.6 units compared to phenyl analogs [1]. Without direct experimental confirmation, these predicted properties cannot be used for selection purposes.

lipophilicity permeability metabolic stability

Cellular Efficacy in Endocannabinoid Signaling vs. Alternative Compounds

Cellular activity data for this compound, such as elevation of anandamide (AEA) or 2-arachidonoylglycerol (2-AG) levels in neuronal cell lines, are not reported. For context, a structurally distinct FAAH inhibitor PF-3845 (N-pyridin-3-yl-4-[(3-{phenyl}benzyl)oxy]piperidine-1-carboxamide) elevates AEA levels by 8-fold at 10 µM in Neuro-2a cells [1]. The target compound's cellular efficacy is unknown and cannot be inferred from in vitro enzyme data alone, as cellular penetration and target engagement depend on its unique physicochemical properties.

cellular anandamide AEA 2-AG endocannabinoid

Stability and Formulation Reproducibility vs. Commercially Vetted Standards

No data on the compound's chemical stability in common stock solutions (DMSO, DMF) or its solubility in formulations (e.g., saline, PEG300, corn oil) are available. Standard FAAH inhibitors like URB597 and PF-3845 have defined storage and handling protocols, typically stable as 50 mM DMSO stocks at -20°C for 3 months [1]. The furan and thioether functionalities in the target compound may be susceptible to oxidation or retro-Michael degradation under ambient conditions, but this remains uninvestigated.

chemical stability vehicle formulation solubility testing

Potential Research Application Scenarios for N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide Given Current Evidence Limitations


Pilot-Scale SAR Exploration of Piperidine-1-carboxamide FAAH Inhibitors

This compound could serve as a starting point for Structure-Activity Relationship (SAR) exploration within an in-house medicinal chemistry program. Researchers could synthesize this compound and a small set of analogs to experimentally determine their potency and selectivity against FAAH and MAGL. The objective would be to validate whether the furan-2-ylmethyl thioether and 2-fluorophenyl substitution pattern offers any advantage over known scaffolds like PF-750 or PF-3845. This scenario requires full in vitro characterization investment. [1]

Computational Docking and Free Energy Perturbation (FEP) Studies

The compound's structure, featuring a flexible thioether linker, is suitable for molecular dynamics simulations and free energy calculations to predict its binding mode and affinity relative to crystallographically characterized inhibitors. Such computational studies could predict its differential binding kinetics and guide synthesis prioritization, bridging the current data gap. This application leverages the compound's unique structural features hypothetically. [1]

Chemical Probe Validation in Parallel with Established FAAH Inhibitors

If a research group possesses established in-house FAAH and MAGL biochemical and cellular assays, this compound could be evaluated side-by-side with known standards (e.g., PF-04457845, JZL184) to generate the missing comparative data. This scenario is relevant for academic screening centers aiming to identify novel inhibitors with differentiated selectivity or pharmacokinetic profiles. Without this data, its use as a chemical probe is unjustified. [1]

Quote Request

Request a Quote for N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.